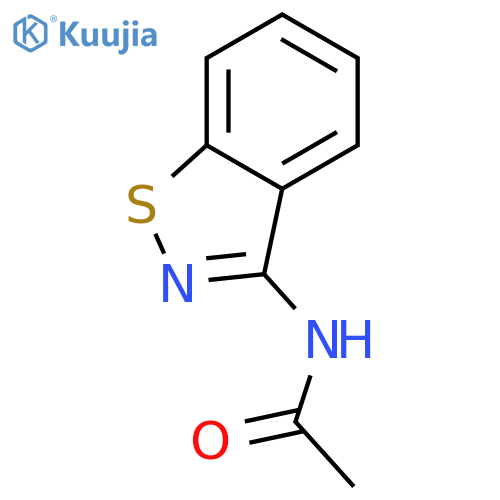

Cas no 29109-77-1 (Acetamide,N-1,2-benzisothiazol-3-yl-)

Acetamide,N-1,2-benzisothiazol-3-yl- 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-1,2-benzisothiazol-3-yl-

- 3-acetamido-1,2-benzisothiazole

- SCHEMBL14484081

- N-(Benzo[d]isothiazol-3-yl)acetamide

- 29109-77-1

- N-1,2-Benzisothiazol-3-yl-acetamide

- N-(1,2-Benzothiazol-3-yl)ethanimidic acid

- DTXSID20951702

-

- インチ: InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)13-11-9/h2-5H,1H3,(H,10,11,12)

- InChIKey: AAXQROQCUYARLR-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=NSC2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 192.03584

- どういたいしつりょう: 192.035734

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 41.99

Acetamide,N-1,2-benzisothiazol-3-yl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM516225-1g |

N-(Benzo[d]isothiazol-3-yl)acetamide |

29109-77-1 | 97% | 1g |

$*** | 2023-03-31 | |

| Alichem | A059005229-1g |

N-(Benzo[d]isothiazol-3-yl)acetamide |

29109-77-1 | 97% | 1g |

$627.12 | 2023-09-02 | |

| Alichem | A059005229-5g |

N-(Benzo[d]isothiazol-3-yl)acetamide |

29109-77-1 | 97% | 5g |

$1366.80 | 2023-09-02 |

Acetamide,N-1,2-benzisothiazol-3-yl- 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

Acetamide,N-1,2-benzisothiazol-3-yl-に関する追加情報

Acetamide, N-1,2-Benzisothiazol-3-Yl: A Comprehensive Overview

CAS No. 29109-77-1, commonly referred to as Acetamide, N-1,2-Benzisothiazol-3-Yl, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a benzisothiazole ring system with an acetamide functional group. The benzisothiazole moiety is known for its versatility in chemical reactions, making this compound a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular formula of Acetamide, N-1,2-Benzisothiazol-3-Yl is C9H8N2S, and its molecular weight is approximately 184.25 g/mol. The compound exists as a crystalline solid with a melting point of around 230°C. Its solubility in common solvents such as water and organic solvents varies depending on the specific solvent and temperature conditions. The compound's stability under various reaction conditions has been extensively studied, making it a reliable building block in organic chemistry.

Recent studies have highlighted the potential of CAS No. 29109-77-1 in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases.

In addition to its pharmaceutical applications, Acetamide, N-1,2-Benzisothiazol-3-Yl has found utility in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. A recent article in Nature Materials reported on the use of this compound as a ligand in constructing MOFs with high surface area and exceptional gas adsorption capabilities.

The synthesis of CAS No. 29109-77-1 typically involves multi-step reactions starting from readily available starting materials such as benzene thioamide and acetic anhydride. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound can also be synthesized via alternative routes involving coupling reactions or nucleophilic substitutions, depending on the specific requirements of the application.

The chemical reactivity of Acetamide, N-1,2-Benzisothiazol-3-Yl is influenced by its functional groups and aromatic ring system. The benzisothiazole ring exhibits both electron-withdrawing and electron-donating properties depending on the substituents attached to it. This dual nature makes it an ideal candidate for participating in various types of chemical reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions.

In terms of environmental impact, studies have shown that CAS No. 29109-77-1 undergoes biodegradation under aerobic conditions when exposed to microbial communities. Its environmental fate and toxicity have been assessed in several ecotoxicological studies, which indicate that it poses minimal risk to aquatic organisms when handled responsibly.

The demand for Acetamide, N-1,2-Benzisothiazol-3-Yl has been growing steadily due to its diverse applications across multiple industries. Its role as an intermediate in drug discovery and materials science continues to drive research into new synthetic methods and applications.

In conclusion, CAS No. 29109-77

29109-77-1 (Acetamide,N-1,2-benzisothiazol-3-yl-) 関連製品

- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)

- 2138544-91-7(1-[1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]methanamine)

- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)

- 2649066-36-2(5-bromo-2-(2-isocyanatopropan-2-yl)-1,3-thiazole)

- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)

- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)

- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)